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Compound of Interest

Compound Name: 3,5-Dihydroxyflavone
CAS No.: 6665-69-6
Cat. No.: B191088
. J

3,5-Dihydroxyflavone is a member of the flavonoid family, a class of polyphenolic compounds
widely recognized for their potential therapeutic properties, including antioxidant and anti-
inflammatory activities. Its core structure, consisting of a C6-C3-C6 carbon skeleton, imparts a
rigid, largely hydrophobic character, which is sparingly functionalized with two hydroxyl groups.
The precise positioning of these hydroxyl groups at the 3 and 5 positions governs the
molecule's electronic properties, hydrogen bonding capabilities, and, critically, its solubility.

For researchers in drug discovery and development, the solubility of a lead compound is a
paramount concern. It dictates the compound's bioavailability, influences formulation strategies,
and ultimately impacts its therapeutic efficacy. Poor aqueous solubility can be a significant
barrier to clinical translation, necessitating advanced formulation techniques or chemical
modification. This guide provides a comprehensive overview of the solubility of 3,5-
dihydroxyflavone, grounding the discussion in fundamental physicochemical principles and
established experimental methodologies. While specific quantitative solubility data for 3,5-
dihydroxyflavone is not extensively reported in public literature, we will draw upon data from
its close and well-studied isomer, chrysin (5,7-dihydroxyflavone), to illustrate the core concepts
and behaviors that govern this class of molecules.

Physicochemical Properties and Predicted
Solubility Profile
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The solubility of a compound is intrinsically linked to its molecular structure and resulting
physicochemical properties. The flavone backbone is largely nonpolar, while the hydroxyl
groups provide sites for hydrogen bonding, creating a molecule with dual hydrophobic and
hydrophilic character.

Key physicochemical parameters for 3,5-dihydroxyflavone are summarized below. These
values help in predicting its behavior in different solvent systems.

Property Value Source
Molecular Formula C15H1004 [1]
Molecular Weight 254.24 g/mol [1]
Melting Point 145-146 °C [1]
Predicted pKa 6.58 £ 0.40 [1]
) 3.477 (for isomer 3-
Predicted logP (o/w) [2]
hydroxyflavone)

The predicted pKa suggests that the hydroxyl groups have weak acidic character, implying that
solubility in agueous media could be enhanced at pH values above 6.58, where the molecule
would exist in its more soluble anionic form. The high predicted octanol-water partition
coefficient (logP) indicates a strong preference for nonpolar environments over water,
classifying it as a lipophilic compound.[3]

Solubility in Water and Organic Solvents

Consistent with its lipophilic nature, 3,5-dihydroxyflavone and its isomers are known to be
poorly soluble in water but exhibit significantly better solubility in organic solvents. The data for
the closely related isomer, chrysin, quantitatively illustrates this principle. Chrysin is reported to
have an extremely low aqueous solubility of less than 1 pg/mL.[3] In contrast, its solubility in
organic solvents is substantially higher.
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Reported Solubility of
Solvent Chrysin (5,7- Source
Dihydroxyflavone)

Water <1 pg/mL [3]
DMSO ~30 mg/mL [4]
Dimethylformamide (DMF) ~30 mg/mL [4]

Solubility increases with
temperature and ethanol

Ethanol o [5]
concentration in water

mixtures.

Soluble (used as a solvent for
Acetone _ o _ [6]
preparing solid dispersions).

. Studied as a solvent for
Acetonitrile ) ) [7]
various flavonoids.

Studied as a solvent for
tert-Amyl Alcohol ] ] [7]
various flavonoids.

Factors Influencing Solubility: A Deeper Dive

The solubility of 3,5-dihydroxyflavone is not a fixed value but is dynamically influenced by
several environmental factors. Understanding these factors is crucial for controlling its behavior
in experimental and formulation settings.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is central here. Water is a highly polar, protic solvent that
forms strong hydrogen bond networks. While the hydroxyl groups of 3,5-dihydroxyflavone can
act as hydrogen bond donors and acceptors, the large, nonpolar aromatic backbone disrupts
the water structure, making dissolution energetically unfavorable. Organic solvents like DMSO,
DMF, and ethanol are more effective because they are less polar and can engage in favorable
van der Waals interactions with the flavonoid's aromatic rings while also accommodating
hydrogen bonds with the hydroxyl groups.
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Temperature

The dissolution of flavonoids like chrysin is typically an endothermic process, meaning that
solubility increases with temperature.[5] This relationship is governed by the thermodynamics
of the system. Supplying thermal energy helps overcome the lattice energy of the solid
flavonoid and the energy required to create a cavity in the solvent. Studies on chrysin in
ethanol-water mixtures have consistently shown a positive correlation between temperature
and solubility over ranges such as 293.15 K to 323.15 K (20 °C to 50 °C).[5][8][9][10]

pH and lonization

The phenolic hydroxyl groups on the flavone structure are weakly acidic. In agueous solutions,
their state of ionization is dependent on the pH of the medium.

» At acidic or neutral pH: The molecule remains in its neutral, protonated form, which has very
low water solubility.

o At alkaline pH (pH > pKa): The hydroxyl groups deprotonate to form phenolate anions. The
introduction of a negative charge significantly increases the molecule's polarity and its ability
to interact favorably with water molecules, thereby increasing its solubility.[7]

Co-solvency

The solubility of poorly water-soluble compounds can be dramatically increased by adding a
water-miscible organic solvent, a technique known as co-solvency. For flavonoids, mixtures of
ethanol and water are commonly used. Research has demonstrated that the solubility of
chrysin increases as the proportion of ethanol in the ethanol-water mixture is enriched.[5][10]
The ethanol acts as a co-solvent by reducing the overall polarity of the solvent system, making
it more favorable for the hydrophobic flavone backbone.

Standard Protocol for Experimental Solubility
Determination

A reliable and reproducible method for determining solubility is essential. The isothermal shake-
flask method is a gold-standard technique for measuring equilibrium solubility.[11]
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Step-by-Step Methodology: Isothermal Shake-Flask
Method

Preparation: Add an excess amount of solid 3,5-dihydroxyflavone to a known volume of the
selected solvent (e.g., water, buffer, organic solvent) in a sealed, inert container (e.g., a glass
vial with a Teflon-lined cap).

o Causality: Using an excess of the solid ensures that the solution reaches saturation, which
is the definition of equilibrium solubility. A sealed container prevents solvent evaporation,
which would alter the concentration.

Equilibration: Place the container in an isothermal shaker or incubator set to a constant
temperature. Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure
that equilibrium is reached.

o Causality: Continuous agitation facilitates the dissolution process. A sufficient equilibration
time is critical; preliminary experiments should be run to determine the time required to
reach a plateau in concentration, confirming that equilibrium has been established.[7][11]

Phase Separation: After equilibration, allow the suspension to stand without agitation at the
same constant temperature for several hours (e.g., 12-24 hours) to allow the undissolved
solid to settle.[11]

o Causality: This step is crucial to avoid aspirating solid particles during sampling, which
would lead to an overestimation of solubility. Centrifugation at the same temperature can
be used as an alternative or additional step.

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant.
Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.qg.,
0.22 um PVDF or PTFE) to remove any remaining microscopic particles.

o Causality: Filtration is a mandatory step to ensure only the dissolved compound is
measured. The filter material must be chosen carefully to prevent adsorption of the
analyte.

Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to a
concentration within the linear range of the analytical method. Analyze the concentration of
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3,5-dihydroxyflavone using a validated analytical technique such as High-Performance
Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

o Causality: A pre-established calibration curve with known standards is required for

accurate quantification.[10]

» Validation: The experiment should be repeated multiple times (at least n=3) to ensure the
results are reproducible and to calculate the standard deviation.[7]

Workflow for Solubility Determination
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Caption: Isothermal shake-flask experimental workflow.
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Strategies for Solubility Enhancement

For drug development, the native solubility of 3,5-dihydroxyflavone is often insufficient.
Several formulation strategies can be employed to improve its aqueous solubility and
bioavailability.

» Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a
hydrophilic polymer matrix. The lack of a crystal lattice reduces the energy required for
dissolution.[6]

o Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate
hydrophobic guest molecules like flavonoids within their central cavity, forming an inclusion
complex that has a hydrophilic exterior and is much more water-soluble.[12][13]

Conclusion

3,5-Dihydroxyflavone, like many flavonoids, is a lipophilic molecule with inherently low
aqueous solubility. Its dissolution is significantly greater in polar aprotic and protic organic
solvents. Key factors including temperature, pH, and the use of co-solvents can be
manipulated to enhance its solubility. For research and development purposes, a thorough
understanding of these principles is essential, and the application of standardized protocols like
the isothermal shake-flask method is critical for generating reliable and comparable data. The
challenges posed by its poor water solubility can be overcome through established formulation
strategies, paving the way for the effective development of 3,5-dihydroxyflavone as a
potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB3496657.htm
http://www.thegoodscentscompany.com/data/rw1190681.html
https://www.researchgate.net/publication/354910757_Systematic_study_on_solubility_of_chrysin_in_different_organic_solvents_The_synergistic_effect_of_multiple_intermolecular_interactions_on_the_dissolution_process
https://cdn.caymanchem.com/cdn/insert/17402.pdf
https://pubs.acs.org/doi/abs/10.1021/je5001654
https://pmc.ncbi.nlm.nih.gov/articles/PMC6635418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6635418/
https://pubs.acs.org/doi/10.1021/je7001094
https://scholar.xjtu.edu.cn/en/publications/solubility-of-chrysin-in-ethanol-and-water-mixtures/
https://scholar.xjtu.edu.cn/en/publications/solubility-of-chrysin-in-ethanol-and-water-mixtures/
https://www.researchgate.net/publication/272129675_Solubility_of_Chrysin_in_Ethanol_and_Water_Mixtures
https://pubs.acs.org/doi/10.1021/je5001654
https://pubs.acs.org/doi/10.1021/ie300211e
https://en.wikipedia.org/wiki/3-Hydroxyflavone
https://www.mdpi.com/1996-1944/13/16/3618
https://www.benchchem.com/product/b191088#3-5-dihydroxyflavone-solubility-in-water-and-organic-solvents
https://www.benchchem.com/product/b191088#3-5-dihydroxyflavone-solubility-in-water-and-organic-solvents
https://www.benchchem.com/product/b191088#3-5-dihydroxyflavone-solubility-in-water-and-organic-solvents
https://www.benchchem.com/product/b191088#3-5-dihydroxyflavone-solubility-in-water-and-organic-solvents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b191088?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

